Cu-Catalyzed S-Arylation Yield Advantage
Under identical copper‑catalyzed double S‑arylation conditions (CuI, PEG‑400, 120 °C), the ortho‑chloro substrate 2‑bromochlorobenzene furnishes bis(2‑chlorophenyl) sulfide in 95 % isolated yield, whereas the unsubstituted bromobenzene gives diphenyl sulfide in only 10 % yield [1]. The mono‑chloro analog 2‑chlorophenyl phenyl sulfide, derived from mixed substrates, is not directly reported; however, the substantial yield gap between ortho‑chloro and unsubstituted substrates underscores the enabling effect of the ortho‑chlorine substituent on the catalytic cycle.
| Evidence Dimension | Isolated yield of symmetrical diaryl sulfide via CuI‑catalyzed double S‑arylation of aryl bromides with Na₂S in PEG‑400 |
|---|---|
| Target Compound Data | bis(2‑chlorophenyl) sulfide, 95 % yield |
| Comparator Or Baseline | diphenyl sulfide, 10 % yield |
| Quantified Difference | 85 percentage‑point increase in yield for the ortho‑chlorinated product |
| Conditions | CuI (10 mol %), Na₂S·9H₂O (0.5 equiv), PEG‑400, 120 °C, 18 h |
Why This Matters
The 85‑percentage‑point yield advantage directly translates to lower raw‑material costs and reduced purification effort, making bis(2‑chlorophenyl) sulfide a more economical entry point than diphenyl sulfide for downstream functionalisation.
- [1] Chen, J., Zhang, Y., Liu, L., Yuan, T., & Yi, F. (2012). Efficient Copper-Catalyzed Double S-Arylation of Aryl Halides with Sodium Sulfide in PEG-400. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(11), 1284–1290. View Source
